

Preclinical Profile of Envudeucitinib (ESK-001): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib (formerly known as ESK-001) is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1][2][3][4] TYK2 is a key mediator of signaling pathways for several pro-inflammatory cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[1][4] These cytokines are implicated in the pathogenesis of numerous immune-mediated inflammatory diseases. By targeting TYK2, **Envudeucitinib** aims to modulate the downstream signaling cascade that leads to inflammation. This document provides a comprehensive overview of the preclinical research on **Envudeucitinib**, focusing on its mechanism of action, selectivity, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Allosteric Inhibition of TYK2

Envudeucitinib employs a distinct mechanism of action by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain.[2][4] This allosteric inhibition stabilizes the inhibitory conformation of the JH2 domain, which in turn blocks the catalytic function of the JH1 domain.[2] This mode of action is designed to confer high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby potentially avoiding off-target effects associated with broader JAK inhibition.[2][4]

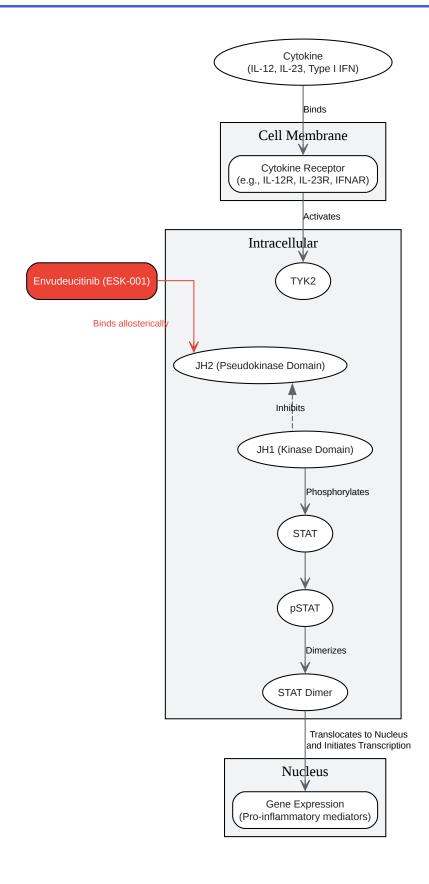






The inhibition of TYK2 by **Envudeucitinib** effectively dampens the signaling of key cytokines involved in autoimmune and inflammatory processes. Specifically, it has been shown to inhibit the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as pSTAT1, and the production of inflammatory mediators like IFNy following stimulation with IL-12, IL-23, and IFNα.[2]





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Caption: Envudeucitinib's allosteric inhibition of the TYK2 JH2 domain. (Within 100 characters)

Quantitative Preclinical Data

Envudeucitinib has demonstrated high selectivity for TYK2 with minimal to no activity against other JAK family kinases in preclinical assays. The following table summarizes the key quantitative data from in vitro studies.

Assay Type	Target Pathway/Ki nase	Cell Type/Syste m	Parameter	Value (nM)	Reference(s
Cellular Activity					
Whole Blood Assay	IFNα-induced signaling	Human Whole Blood	IC50	104	[4]
Whole Blood Assay	IL-12-induced signaling	Human Whole Blood	IC50	149	[4]
Kinase Selectivity					
Cellular Assay	JAK1/JAK3 (IL-2)	Human Whole Blood	IC50	>30,000	[2][4]
Cellular Assay	JAK2 (TPO)	Human Whole Blood	IC50	>30,000	[2][4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **Envudeucitinib** are not fully available in the public domain. However, based on the information disclosed in publications and presentations, the following sections outline the principles and general methodologies of the key assays performed.



TYK2 JH2 Domain Binding Assay (Representative Protocol)

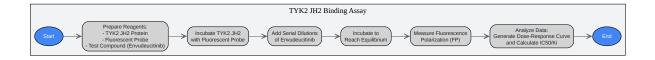
To determine the binding affinity of allosteric inhibitors to the TYK2 JH2 domain, a fluorescence polarization (FP)-based inhibitor screening assay is a common method. While the specific protocol used for **Envudeucitinib** has not been published, a representative protocol for such an assay is described below, based on commercially available kits.

Principle: This assay measures the displacement of a fluorescently labeled probe from the TYK2 JH2 domain by a test compound. When the fluorescent probe is bound to the larger JH2 protein, it tumbles slowly in solution, resulting in a high FP signal. If a test compound binds to the JH2 domain and displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in the FP signal.

General Methodology:

- Reagents: Recombinant human TYK2 JH2 protein, a fluorescently labeled probe that binds to the JH2 domain, assay buffer, and the test compound (Envudeucitinib).
- Procedure:
 - The test compound is serially diluted to various concentrations.
 - The TYK2 JH2 protein and the fluorescent probe are incubated together in a microplate to allow for binding.
 - The test compound dilutions are added to the wells containing the protein-probe complex.
 - The plate is incubated to allow the binding reaction to reach equilibrium.
 - The fluorescence polarization is measured using a microplate reader.
- Data Analysis: The decrease in FP signal is plotted against the concentration of the test compound to generate a dose-response curve, from which the IC50 or Ki value can be calculated.





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Caption: Workflow for a representative TYK2 JH2 domain binding assay. (Within 100 characters)

Cellular pSTAT1 Inhibition Assay

Principle: This assay assesses the ability of **Envudeucitinib** to inhibit the intracellular signaling downstream of TYK2 activation. Cytokine stimulation (e.g., with IFNα) leads to the TYK2-mediated phosphorylation of STAT1. The level of phosphorylated STAT1 (pSTAT1) can be quantified to determine the inhibitory activity of the compound.

General Methodology:

- Cell System: Human peripheral blood mononuclear cells (PBMCs) or whole blood are used.
 [2]
- Procedure:
 - Cells are pre-incubated with varying concentrations of Envudeucitinib.
 - The cells are then stimulated with a cytokine, such as IFNα, to activate the TYK2 pathway.
 - Following stimulation, the cells are fixed and permeabilized to allow for intracellular staining.
 - The cells are stained with a fluorescently labeled antibody specific for pSTAT1.
 - The level of pSTAT1 is quantified using flow cytometry.



Data Analysis: The reduction in the pSTAT1 signal in the presence of Envudeucitinib,
 compared to the vehicle control, is used to determine the compound's potency (IC50).

Whole Blood Assay for Cytokine Production

Principle: This assay measures the functional consequence of TYK2 inhibition by quantifying the production of downstream inflammatory cytokines. For example, stimulation of whole blood with IL-12 and IL-18 induces the production of IFNy, a process dependent on TYK2 signaling.

General Methodology:

- System: Freshly drawn human whole blood.
- Procedure:
 - Whole blood samples are pre-incubated with different concentrations of Envudeucitinib.
 - The blood is then stimulated with a combination of cytokines (e.g., IL-12 and IL-18) to induce IFNy production.
 - The samples are incubated for a specified period to allow for cytokine secretion.
 - Plasma is collected by centrifugation.
 - The concentration of IFNy in the plasma is measured using a sensitive immunoassay, such as an ELISA or a multiplex bead-based assay.
- Data Analysis: The inhibition of IFNy production by Envudeucitinib is calculated relative to the vehicle-treated control to determine the IC50 value.

In Vivo Preclinical Studies

While detailed in vivo preclinical data for **Envudeucitinib** (ESK-001) in disease models such as psoriasis are not extensively available in the public literature, Alumis has reported preclinical data for a related brain-penetrant TYK2 inhibitor, A-005, in a mouse model of neuroinflammation, experimental autoimmune encephalomyelitis (EAE). These studies demonstrated that A-005 was effective in reducing clinical scores when administered both prophylactically and therapeutically, indicating the potential of TYK2 inhibition in vivo. This



suggests that similar in vivo studies were likely conducted for **Envudeucitinib** to support its clinical development.

Summary and Conclusion

The preclinical data for **Envudeucitinib** (ESK-001) characterize it as a potent and highly selective allosteric inhibitor of TYK2. Its mechanism of action, targeting the JH2 regulatory domain, confers a high degree of selectivity over other JAK family members, which is a key differentiating feature. In vitro cellular assays have demonstrated its ability to effectively inhibit the signaling of key pro-inflammatory cytokines. While detailed protocols and in vivo data for **Envudeucitinib** in relevant disease models are not yet fully published, the available information provides a strong rationale for its development in a range of immune-mediated diseases. Further publication of preclinical data will provide a more complete understanding of the pharmacological profile of this promising therapeutic candidate.

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